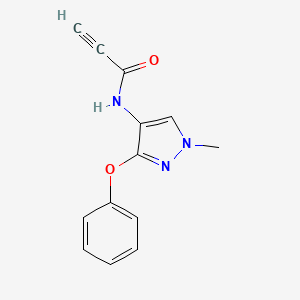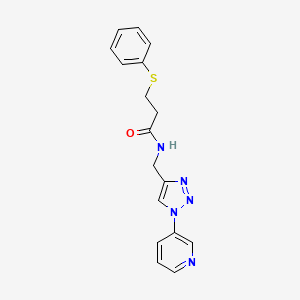
3-(phenylthio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(phenylthio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the family of 1,2,3-triazole compounds, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Catalytic Applications
Synthesis and Catalysis : The compound is involved in the synthesis of palladium-allyl complexes, contributing to solvophobic interactions and aggregation behaviors, and displays catalytic activity for the Suzuki-Miyaura coupling reaction (Amadio et al., 2012).
Synthesis and Characterization
Compound Synthesis and Characterization : It is utilized in the creation of various compounds, including 1,2,4-triazoles and their derivatives. These compounds exhibit a range of antimicrobial activities, suggesting the chemical's role in developing potential therapeutic agents (Bayrak et al., 2009).
Molecular Interaction and Stability
Molecular Structure and Stability : The compound's interaction and stability are studied through its involvement in the formation of complexes, such as Hg(II) complexes, indicating its utility in understanding and potentially manipulating molecular interactions (Castiñeiras et al., 2018).
Bioactivity and Therapeutic Potential
Bioactivity and Therapeutic Applications : Its derivatives are investigated for various biological activities, including antimicrobial and potential therapeutic applications, highlighting the compound's relevance in medicinal chemistry (Harutyunyan et al., 2015).
properties
IUPAC Name |
3-phenylsulfanyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(8-10-24-16-6-2-1-3-7-16)19-11-14-13-22(21-20-14)15-5-4-9-18-12-15/h1-7,9,12-13H,8,10-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOIMGPHDDKVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2604824.png)
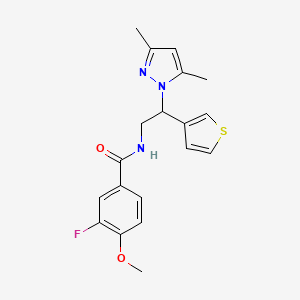

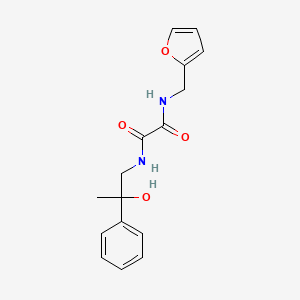

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2604833.png)
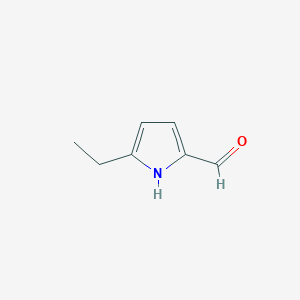
![4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2604838.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2604841.png)
